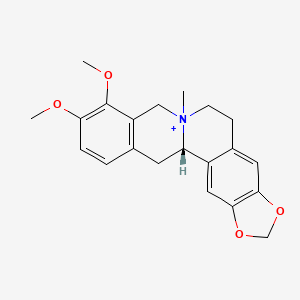

(S)-N-Methylcanadine

説明

特性

分子式 |

C21H24NO4+ |

|---|---|

分子量 |

354.4 g/mol |

IUPAC名 |

(1S)-16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene |

InChI |

InChI=1S/C21H24NO4/c1-22-7-6-14-9-19-20(26-12-25-19)10-15(14)17(22)8-13-4-5-18(23-2)21(24-3)16(13)11-22/h4-5,9-10,17H,6-8,11-12H2,1-3H3/q+1/t17-,22?/m0/s1 |

InChIキー |

IPABSWBNWMXCHM-LBOXEOMUSA-N |

SMILES |

C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |

異性体SMILES |

C[N+]12CCC3=CC4=C(C=C3[C@@H]1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |

正規SMILES |

C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |

製品の起源 |

United States |

科学的研究の応用

Biosynthesis and Pathway Involvement

(S)-N-Methylcanadine is synthesized from (S)-canadine through the action of specific enzymes. The key enzyme involved is CYP82Y1 , a cytochrome P450 monooxygenase that catalyzes the hydroxylation of this compound to produce 1-hydroxy-N-methylcanadine. This reaction is critical as it represents one of the first committed steps in the biosynthesis of noscapine from this compound .

Biosynthetic Pathway Overview:

| Step | Compound | Enzyme |

|---|---|---|

| 1 | (S)-Scoulerine | PsMT1 (Methyltransferase) |

| 2 | (S)-Canadine | CYP719A21 (Canadine Synthase) |

| 3 | This compound | N-Methyltransferase |

| 4 | 1-Hydroxy-N-methylcanadine | CYP82Y1 |

| 5 | Noscapine | Various downstream enzymes |

This pathway illustrates how this compound serves as a precursor to more complex alkaloids, highlighting its importance in natural product biosynthesis .

Pharmacological Properties

Recent studies have demonstrated that this compound possesses various pharmacological properties, particularly in cancer research. Its derivative, noscapine, has shown promise as an anticancer agent. Research indicates that noscapine can inhibit tumor growth and enhance the sensitivity of cancer cells to other chemotherapeutic agents .

Key Findings:

- Anticancer Activity : Noscapine derived from this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation in vitro and in vivo models .

- Mechanism of Action : The mechanism involves altering the expression of apoptotic genes and interfering with cell cycle progression, particularly affecting drug-resistant cancer cell lines .

- Non-Opioid Properties : Unlike traditional opioids, noscapine does not bind to μ-opioid receptors, reducing the risk of addiction while still providing therapeutic benefits .

Case Studies

Several case studies have highlighted the applications of this compound and its derivatives in cancer treatment:

- Noscapine and Ovarian Cancer :

- Combination Therapy :

- Biosynthetic Engineering :

類似化合物との比較

(S)-Canadine

- Structural Difference : Lacks the N-methyl group present in (S)-N-Methylcanadine.

- Biosynthetic Role : Precursor to this compound via TNMT-mediated methylation .

- Enzyme Specificity: Neither CYP82Y1 nor other noscapine-pathway CYPs accept (S)-canadine as a substrate, highlighting the necessity of N-methylation for downstream processing .

(S)-N-Methylstylopine

- Structural Difference: Contains a methyl group on the isoquinoline nitrogen but lacks the methylenedioxy bridge of this compound.

- Biosynthetic Context : Found in Hypecoum species and related plants .

- Enzyme Interaction : CYP82Y1 exhibits 38% substrate conversion efficiency with (S)-N-Methylstylopine, significantly lower than its activity with this compound. This underscores the importance of the methylenedioxy bridge for optimal enzyme-substrate binding .

(-)-α-N-Methylcanadine and (-)-β-N-Methylcanadine

- Structural Difference : Stereoisomers of N-Methylcanadine with distinct configurations at key chiral centers.

- Occurrence : Isolated from Glaucium grandiflorum, these isomers demonstrate how stereochemistry influences biological activity and metabolic fate .

- Enzyme Specificity: CYP82Y1 exclusively acts on the (S)-enantiomer, emphasizing stereochemical constraints in noscapine biosynthesis .

Protoberberine Alkaloids (e.g., Stylopine, Tetrahydrocolumbamine)

- Structural Differences: Stylopine: Lacks both N-methyl and methylenedioxy groups.

- Biosynthetic Pathways : These compounds branch into distinct pathways (e.g., sanguinarine or chelerythrine biosynthesis) depending on methylation and oxidation patterns .

Enzymatic Specificity and Metabolic Divergence

CYP82 Family Enzymes

- CYP82Y1: Hydroxylates this compound at C1 with strict specificity (Km = 19.5 μM; Vmax = 98 pmol/min/mg protein) .

Metabolic Consequences of Structural Modifications

| Compound | Key Modifications | Enzyme Activity (CYP82Y1) | Downstream Product |

|---|---|---|---|

| This compound | N-methyl, methylenedioxy bridge | High activity (100%) | 1-Hydroxy-N-methylcanadine |

| (S)-Canadine | No N-methyl | No activity | N/A |

| (S)-N-Methylstylopine | No methylenedioxy bridge | Low activity (38%) | Minor metabolites |

準備方法

Key Enzymes and Mechanisms

The tetrahydroprotoberberine cis-N-methyltransferase (PsTNMT) from Papaver somniferum catalyzes the N-methylation of (S)-canadine to form (S)-N-methylcanadine. This reaction requires S-adenosyl methionine (SAM) as the methyl donor and proceeds via a nucleophilic substitution mechanism.

Reaction Parameters

Advantages Over Chemical Synthesis

-

Stereoselectivity : PsTNMT exclusively methylates the (S)-enantiomer of canadine, avoiding racemization.

-

Efficiency : Higher conversion rates compared to chemical methods due to enzymatic catalysis.

Chemical Synthesis

While enzymatic methods dominate, chemical synthesis has been explored for scalability and cost-effectiveness.

Chiral Pool Synthesis

This approach utilizes naturally occurring chiral precursors (e.g., tetrahydroprotoberberine alkaloids) and employs protecting/deprotecting strategies to install the methyl group. Key steps include:

-

Protection of hydroxyl groups (e.g., acetylation or methoxylation).

-

N-Methylation using methylating agents (e.g., methyl iodide, dimethyl sulfate).

-

Deprotection to recover the desired stereochemistry.

Example Pathway

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Protection of (S)-canadine hydroxyls | Acetic anhydride, pyridine | 70% |

| 2 | N-Methylation at the protoberberine nitrogen | CH₃I, K₂CO₃, DMF | 50% |

| 3 | Deprotection of acetyl groups | HCl (conc.), EtOH | 80% |

Limitations :

-

Stereoselectivity : Chemical methods often produce racemic mixtures, requiring costly chiral resolution.

-

Efficiency : Lower yields due to competing side reactions (e.g., over-methylation).

Microbial Production

Microbial fermentation has emerged as a scalable alternative to plant extraction and chemical synthesis.

Engineered Yeast Systems

Saccharomyces cerevisiae strains expressing P. somniferum genes (e.g., PsTNMT, CYP719A21) have been optimized for this compound production.

Optimized Protocol

Key Findings :

-

Substrate Promiscuity : (R)-Canadine is converted at lower efficiency (~10.63 μM vs. 112.66 μM for (S)-canadine).

-

Scalability : Microbial systems enable large-scale production without reliance on plant biomass.

Analytical Characterization

Robust analytical methods are essential to confirm the identity and purity of this compound.

Techniques and Data

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Enzymatic | High stereoselectivity, mild conditions | High enzyme costs, SAM dependency |

| Chemical | Scalable, no SAM required | Racemic mixtures, low yields |

| Microbial | Renewable, high throughput | Strain optimization required |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。